molecular formula C22H22N2O4 B11388566 2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-7-methyl-4H-chromen-4-one

2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-7-methyl-4H-chromen-4-one

Cat. No.: B11388566
M. Wt: 378.4 g/mol
InChI Key: NEOFRCKIIDDFKC-UHFFFAOYSA-N
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Description

2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-7-methyl-4H-chromen-4-one is a complex organic compound known for its diverse applications in scientific research. This compound features a chromenone core, a piperazine ring, and a methoxyphenyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-7-methyl-4H-chromen-4-one typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. A common approach is to react 2-methoxyphenylpiperazine with a suitable electrophile.

    Coupling Reactions: The final step involves coupling the chromenone core with the piperazine derivative. This can be achieved using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions on the piperazine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-7-methyl-4H-chromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-7-methyl-4H-chromen-4-one involves its interaction with molecular targets such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological responses, including vasoconstriction and neurotransmitter release. The pathways involved include G-protein-coupled receptor signaling and downstream effectors like cyclic AMP (cAMP) and phospholipase C (PLC).

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: A compound with similar receptor affinity, used for managing hypertension.

Uniqueness

2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-7-methyl-4H-chromen-4-one stands out due to its unique combination of a chromenone core and a piperazine ring, which imparts distinct pharmacological properties. Its specific binding affinity and pharmacokinetic profile make it a promising candidate for further research and development in therapeutic applications.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-7-methylchromen-4-one

InChI

InChI=1S/C22H22N2O4/c1-15-7-8-16-18(25)14-21(28-20(16)13-15)22(26)24-11-9-23(10-12-24)17-5-3-4-6-19(17)27-2/h3-8,13-14H,9-12H2,1-2H3

InChI Key

NEOFRCKIIDDFKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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